3-Oxoalanine

描述

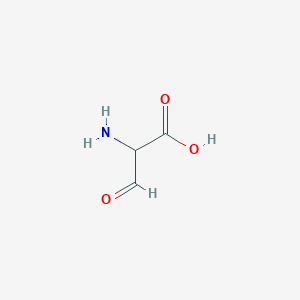

3-Oxoalanine, also known as Cα-formylglycine (FGly), is a non-standard amino acid derivative critical for the catalytic activity of sulfatases. It is generated via post-translational modification of a conserved cysteine or serine residue in the active site of sulfatases .

属性

CAS 编号 |

5735-66-0 |

|---|---|

分子式 |

C3H5NO3 |

分子量 |

103.08 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-oxopropanoic acid |

InChI |

InChI=1S/C3H5NO3/c4-2(1-5)3(6)7/h1-2H,4H2,(H,6,7)/t2-/m0/s1 |

InChI 键 |

XMTCKNXTTXDPJX-REOHCLBHSA-N |

手性 SMILES |

C(=O)[C@@H](C(=O)O)N |

规范 SMILES |

C(=O)C(C(=O)O)N |

物理描述 |

Solid |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

2-Amino-3-oxopropanoic acid can be synthesized through various methods. One common synthetic route involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method involves the hydrolysis of acetyl cyanide, formed by the reaction of acetyl chloride with potassium cyanide .

Industrial Production Methods

Industrial production methods for 2-amino-3-oxopropanoic acid are not well-documented, but the compound can be produced on a laboratory scale using the aforementioned synthetic routes. The scalability of these methods would depend on the optimization of reaction conditions and the availability of starting materials.

化学反应分析

Types of Reactions

2-Amino-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both amino and keto groups makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or bleach can oxidize 2-amino-3-oxopropanoic acid.

Reduction: Zinc dust and formic acid are commonly used for the reduction of this compound.

Substitution: Various nucleophiles can attack the carbonyl carbon, leading to substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

科学研究应用

2-Amino-3-oxopropanoic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-amino-3-oxopropanoic acid involves its interaction with various molecular targets and pathways. One known target is malonamidase E2, an enzyme found in Bradyrhizobium japonicum . The compound can act as a substrate or inhibitor for different enzymes, affecting metabolic pathways and cellular functions.

相似化合物的比较

Chemical Properties

- Molecular Formula: C₃H₅NO₃

- Average Mass : 103.077 g/mol

- Key Functional Groups : Contains a formyl group (-CHO) at the α-carbon, enabling nucleophilic reactivity .

Comparison with Similar Compounds

Catalytic Residues in Hydrolases

3-Oxoalanine distinguishes sulfatases from other hydrolytic enzymes. Below is a comparative analysis:

Structural Analogs

This compound shares functional groups with other α-keto acids but differs in reactivity and biological roles:

Post-Translational Modifications

The formation of this compound is distinct from other modifications:

- Organism-Specificity :

- Enzyme Requirements: Requires SUMF1 in eukaryotes, which is absent in organisms lacking sulfatases . Contrasts with phosphorylation (kinases) or glycosylation (glycosyltransferases), which require ATP or sugar donors .

Metabolic and Disease Context

- Metabolic Roles: Lower urinary levels of this compound correlate with osteoarthritis, suggesting impaired sulfatase activity in connective tissues .

- Genetic Disorders: Defective this compound formation causes lysosomal storage disorders (e.g., mucopolysaccharidosis VI) due to non-functional sulfatases . Comparable to zinc deficiency in metalloproteases but specific to sulfate metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。